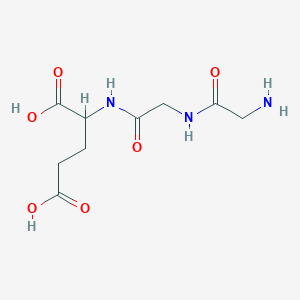

H-Gly-Gly-Glu-OH

Description

Overview of Short Peptides in Biological Systems and Research

Short peptides, typically defined as having between two and twenty amino acid residues, are fundamental players in a vast array of biological processes. waocp.com They act as signaling molecules, neurotransmitters, and growth factors, regulating numerous physiological functions. researchgate.netnih.gov In recent years, short peptides have garnered significant attention in biomedical research due to their high selectivity and efficiency, often with fewer side effects than larger molecules. nih.govencyclopedia.pub Their structural diversity and conformational flexibility allow them to interact with specific cellular targets, making them attractive candidates for the development of novel therapeutics. researchgate.netnih.gov Dipeptides and tripeptides, in particular, are appealing for drug discovery due to their cost-effectiveness and potential for oral administration. researchgate.netnih.govbachem.com

The applications of short peptides are diverse, ranging from their use as active ingredients in cosmetics to their role in the food and nutraceutical industries. lookchem.combachem.com In research, they serve as invaluable tools for studying protein structure and function, as well as for developing new biomaterials and drug delivery systems. scispace.commedchemexpress.com

Academic Significance of Glycine (B1666218) and Glutamic Acid Residues in Peptide Biology

The properties of H-Gly-Gly-Glu-OH are intrinsically linked to the characteristics of its constituent amino acids, glycine and glutamic acid.

Glycine (Gly) is the simplest amino acid, with a single hydrogen atom as its side chain. This small size provides a high degree of conformational flexibility to the peptide backbone. msu.edu Glycine-rich peptides are found in various natural sources and can exhibit a range of biological activities, including antimicrobial properties. waocp.commdpi.com The presence of glycine in every third position of the collagen triple helix is a classic example of its structural importance. bachem.com

Glutamic Acid (Glu) is an acidic amino acid, possessing a carboxyl group in its side chain that is negatively charged at physiological pH. creative-peptides.com This charge allows it to participate in electrostatic interactions and hydrogen bonding, which are crucial for stabilizing protein structures and for interactions with other molecules. creative-peptides.com Glutamic acid is also a key excitatory neurotransmitter in the vertebrate nervous system, playing a vital role in learning and memory. wikipedia.org Furthermore, it is central to nitrogen metabolism and the synthesis of other non-essential amino acids. creative-peptides.comwikipedia.org

The combination of the flexible, neutral glycine residues with the charged, functional glutamic acid residue gives this compound a unique set of properties that are of interest for further investigation.

Research Trajectories and Scope for Glycylglycylglutamic Acid

Research into this compound and similar peptides is multifaceted. One area of interest is its potential biological activities, stemming from the known roles of its constituent amino acids in processes like neurotransmission and metabolism. lookchem.com The specific sequence of Gly-Gly-Glu could confer unique binding or signaling properties. lookchem.com

Studies involving similar peptides provide some insight into potential research directions. For instance, the tripeptide Gly-Glu-Gly is used to study protein structure and the behavior of amino acid residues during folding. medchemexpress.com Another related peptide, γ-Glu-Gly, acts as an antagonist of excitatory amino acids. abmole.com Research on Gly-Pro-Glu (GPE) analogues has explored their neuroprotective activity and affinity for glutamate (B1630785) receptors. nih.gov

Furthermore, Glycylglycylglutamic acid has been a subject of structural and vibrational studies, sometimes in the context of larger structures like spider silk proteins. turcmos.comerciyes.edu.trbozok.edu.tr The synthesis and purification of this tripeptide have also been documented in the scientific literature, often utilizing techniques like high-performance liquid chromatography (HPLC). dss.go.th

Future research may focus on elucidating the specific biological functions of this compound, exploring its potential as a therapeutic agent, or utilizing it as a building block in the design of more complex peptides and biomaterials. lookchem.com Its potential applications in the cosmetic and nutraceutical industries also warrant further investigation. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-3-6(13)11-4-7(14)12-5(9(17)18)1-2-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZQTNZPCUARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318711 | |

| Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-05-4 | |

| Record name | NSC334192 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of H Gly Gly Glu Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for Tripeptide Elongation

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing peptides like H-Gly-Gly-Glu-OH. google.com This method involves assembling the peptide chain step-by-step while it is anchored to an insoluble resin support. google.com The process begins by coupling the C-terminal amino acid, in this case, glutamic acid, to the resin. google.com Subsequently, the amino acids glycine (B1666218) are sequentially added. researchgate.net

Optimization of Amino Acid Coupling Efficiencies

Choice of Coupling Reagents: Highly efficient coupling reagents are crucial. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to enhance reaction rates and suppress side reactions. biorxiv.orgcreative-peptides.com More advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) offer high reactivity and are particularly useful for sterically hindered couplings. gyrosproteintechnologies.comcreative-peptides.com

Reaction Conditions: Optimizing parameters like reaction time, temperature, and reagent concentration is critical. creative-peptides.com For difficult couplings, strategies like "double coupling" (repeating the coupling step) or extending the reaction time can be implemented. gyrosproteintechnologies.com The use of microwave-assisted SPPS can significantly accelerate reaction times and improve efficiency, especially for challenging sequences. biorxiv.orgchemrxiv.org

Monitoring of Reactions: Real-time monitoring of both the deprotection and coupling steps ensures that each reaction goes to completion. The Kaiser test or the TNBS test can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction. iris-biotech.de UV-Vis spectroscopy can monitor the release of the Fmoc protecting group during the deprotection step. iris-biotech.de

| Coupling Reagent | Common Additive | Key Advantages | Considerations |

|---|---|---|---|

| DIC (N,N'-diisopropylcarbodiimide) | OxymaPure®, HOBt | Cost-effective, reliable performance | Can be less effective for sterically hindered amino acids biorxiv.org |

| HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | - | High reactivity, good for less bulky amino acids | May have limitations with highly sterically hindered residues biorxiv.org |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | High reactivity and selectivity, reduces side-product formation creative-peptides.com | Higher cost compared to carbodiimides |

Design and Application of Orthogonal Protecting Group Strategies

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive alpha-amino group and any functional groups on the amino acid side chains. peptide.com An orthogonal protecting group strategy allows for the selective removal of one type of protecting group without affecting others. iris-biotech.debiosynth.com

For the synthesis of this compound, a common and effective strategy is the Fmoc/tBu approach. iris-biotech.de

α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to temporarily protect the α-amino group of the incoming amino acid. iris-biotech.de The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de

Side-Chain Protection: The side chain of glutamic acid contains a carboxylic acid group that must be protected to prevent it from reacting during the coupling steps. The tert-butyl (tBu) group is a common choice for this purpose. iris-biotech.de The tBu group is acid-labile and is stable to the basic conditions used for Fmoc removal. It is typically removed at the end of the synthesis during the cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality ensures that the side-chain protecting group of glutamic acid remains intact throughout the elongation of the peptide chain and is only removed in the final step. iris-biotech.debiosynth.com Other protecting groups for the glutamic acid side chain include the 2-phenylisopropyl (2-PhiPr) ester, which can be removed under milder acidic conditions (1% TFA). sigmaaldrich.com

| Protecting Group | Functionality Protected | Cleavage Condition | Orthogonality with |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino group | Base (e.g., 20% piperidine in DMF) iris-biotech.de | tBu (tert-butyl) iris-biotech.de |

| tBu (tert-butyl) | Side-chain carboxyl group of Glutamic Acid | Strong acid (e.g., 95% TFA) iris-biotech.de | Fmoc iris-biotech.de |

| Boc (tert-butyloxycarbonyl) | α-Amino group | Acid (e.g., TFA) peptide.com | Bn (Benzyl) biosynth.com |

| 2-PhiPr (2-phenylisopropyl) | Side-chain carboxyl group of Glutamic Acid | Mild acid (e.g., 1% TFA) sigmaaldrich.com | Fmoc |

Advanced Cleavage and Purification Techniques for this compound (e.g., High-Performance Liquid Chromatography)

Once the peptide chain is fully assembled, it must be cleaved from the solid support and the side-chain protecting groups must be removed. For the Fmoc/tBu strategy, this is typically achieved in a single step using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). csic.esmdpi.com Scavengers, such as water and triisopropylsilane (B1312306) (TIS), are often included in the cocktail to trap the reactive carbocations generated during the cleavage of the tBu group, preventing unwanted side reactions. csic.es

The resulting crude peptide product is a mixture containing the desired peptide along with impurities such as deletion peptides, truncated sequences, and by-products from the cleavage process. bachem.com Purification is therefore a critical final step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of peptides. bachem.comnih.gov

Principle: RP-HPLC separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing a small amount of an ion-pairing agent like TFA (0.1%), is then passed through the column. bachem.com

Elution: A gradient of increasing organic solvent concentration is used to elute the bound components. bachem.com More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, at higher concentrations of the organic solvent. This allows for the separation of the target peptide from more polar and less polar impurities. bachem.com

Detection and Collection: The eluting components are detected by monitoring their UV absorbance, typically at 210-220 nm. bachem.com Fractions containing the purified this compound are collected, and their purity is confirmed by analytical HPLC and mass spectrometry. gyrosproteintechnologies.commdpi.com

For peptides that are difficult to purify by standard RP-HPLC, alternative methods such as ion-exchange chromatography or different solvent systems can be employed. bachem.comscispace.com

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a viable alternative, particularly for large-scale production. researchgate.net In this approach, the peptide is synthesized in a homogenous reaction mixture. The key challenge lies in the purification of the intermediate peptides after each coupling step. This often involves crystallization or chromatography, which can be time-consuming. For a small tripeptide like this compound, a convergent fragment condensation approach could be utilized, where dipeptides (e.g., Gly-Gly) are first synthesized and then coupled to the protected glutamic acid.

Chemoenzymatic Synthesis Routes for Glycylglycylglutamic Acid

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. nih.govrsc.org This approach can offer high regio- and stereoselectivity under mild reaction conditions. rsc.orgunacademy.com For the synthesis of this compound, enzymes like ligases could potentially be used to form the peptide bonds. This method avoids the need for extensive protecting group manipulation. rsc.org However, the development of specific enzymes for the synthesis of this particular tripeptide sequence may be required. One-pot chemoenzymatic processes, where multiple enzymatic and chemical reactions occur in a single reaction vessel, can improve efficiency and reduce waste. rsc.org

Directed Chemical Modifications and Derivatization of this compound

The free N-terminus, C-terminus, and the side-chain carboxyl group of glutamic acid in this compound offer multiple sites for chemical modification and derivatization. broadpharm.com These modifications can be used to attach labels, link the peptide to other molecules, or alter its properties.

Site-Specific Amino Acid Substitutions and Analogs

The biological activity and physicochemical properties of this compound can be systematically altered by substituting one or more of its amino acid residues. This approach is crucial for structure-activity relationship (SAR) studies, aiming to enhance stability, binding affinity, or to probe the role of individual residues.

Research has explored various analogs where the constituent amino acids are replaced or isomerized. For instance, substituting the C-terminal glutamic acid with phenylalanine results in the analog H-Glu-Gly-Phe-OH, which presents different hydrophobic and aromatic characteristics. biosynth.com Isomeric analogs, where the peptide linkage is altered, have also been studied. The compound γ-Glu-Gly-Gly is an isomer where the peptide bond involves the gamma-carboxyl group of glutamic acid rather than the alpha-carboxyl group. medchemexpress.com Another isomeric form is H-Glu(Gly-Gly-OH)-OH, in which a dipeptide (Gly-Gly) is attached to the side chain of glutamic acid. pharmaffiliates.com

Furthermore, the stereochemistry of the amino acids can be altered. The introduction of D-amino acids, such as in the related dipeptide analog H-D-Glu(Gly-OH)-OH, can confer resistance to enzymatic degradation. biosynth.com The systematic replacement of amino acids within a peptide backbone is a well-established method for investigating conformational preferences and biological function, as seen in studies of larger peptides containing a Gly-Gly-X-Ala motif, where X can be glutamic acid. researchgate.net

Table 1: Examples of this compound Analogs

| Compound Name | Structure/Modification | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| This compound | Parent Peptide | C9H15N3O6 | 261.23 | pharmaffiliates.com |

| H-Glu-Gly-Phe-OH | C-terminal Glu replaced with Phe | C16H21N3O6 | 351.35 | biosynth.com |

| γ-Glu-Gly-Gly | Isomeric linkage via γ-carboxyl of Glu | C9H15N3O6 | 261.23 | medchemexpress.com |

| H-Glu(Gly-Gly-OH)-OH | Isomer with Gly-Gly on Glu side chain | C9H15N3O6 | 261.23 | pharmaffiliates.com |

Terminal Functionalization for Bioconjugation and Research Tagging

The N-terminus (α-amino group of glycine) and C-terminus (α-carboxyl group of glutamic acid) of this compound are primary targets for chemical modification. This functionalization is key to preparing the peptide for bioconjugation—attaching it to larger molecules like proteins, polymers, or drug delivery systems—and for introducing research tags for detection and purification.

N-terminal modification can be achieved with high selectivity. One strategy involves using a Gly-His tag sequence, which can catalyze the acylation of the N-terminal glycine's α-amine, allowing for specific labeling. nih.gov Another approach uses reagents such as 2-ethynylbenzaldehydes, which react selectively with the N-terminal α-amino group under controlled pH conditions, leveraging its lower pKa compared to the ε-amino group of lysine (B10760008) side chains that might be present in larger peptide constructs. nih.gov

C-terminal functionalization often involves enzyme-catalyzed methods. For example, proteases can be used in reverse to ligate amine-containing molecules to the C-terminal carboxyl group. researchgate.net Research has shown the successful conjugation of di- or tri-peptides like Gly-Gly or Gly-Gly-Gly onto a protein's C-terminus. researchgate.net A key application of terminal functionalization is the introduction of chemical handles for "click chemistry." For example, an azide (B81097) group can be incorporated at either terminus, often via an azido-modified amino acid building block, which can then be covalently linked to an alkyne-containing molecule in a highly specific and efficient reaction. iris-biotech.de These strategies are fundamental for creating peptide-drug conjugates and labeled probes for biochemical assays. medchemexpress.com

Table 2: Methodologies for Terminal Functionalization

| Terminus | Method/Reagent | Purpose | Reference |

|---|---|---|---|

| N-Terminus | 2-Ethynylbenzaldehydes (pH control) | Selective addition of an alkyne handle | nih.gov |

| N-Terminus | Gly-His Tag-Assisted Acylation | Site-selective acylation for tagging | nih.gov |

| C-Terminus | Protease-Catalyzed Ligation | Conjugation to amine-containing molecules | researchgate.net |

| N- or C-Terminus | Incorporation of Azido-Amino Acids | Introduction of an azide tag for click chemistry | iris-biotech.de |

Isotopic Labeling for Mechanistic Elucidation (e.g., Deuterium (B1214612) Exchange Studies)

Isotopic labeling is a powerful technique for elucidating the structural dynamics, folding, and intermolecular interactions of peptides without perturbing their native conformation. In this method, atoms such as hydrogen, carbon, or nitrogen are replaced with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). These isotopes can be incorporated during peptide synthesis using commercially available labeled amino acid building blocks, such as Fmoc-Gly-OH (U-¹³C₂, ¹⁵N). anaspec.comanaspec.com

A prominent application of this technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). acs.org In an HDX-MS experiment, the peptide is incubated in a deuterated solvent (D₂O), causing the hydrogen atoms on the backbone amide nitrogens to exchange with deuterium from the solvent. nih.gov The rate of this exchange is highly dependent on the amide's solvent accessibility and its participation in hydrogen bonding. acs.org Amide protons in flexible, solvent-exposed regions of the peptide will exchange rapidly, while those buried within a stable structure (like an α-helix) or involved in strong hydrogen bonds are protected and exchange slowly. acs.orgnih.gov By quenching the exchange reaction at various time points and analyzing the mass increase of the peptide or its fragments via mass spectrometry, a map of regional flexibility and structure can be generated.

For example, studies on collagen model peptides have used HDX to probe the dynamic consequences of a Gly-to-Ser substitution. nih.gov These experiments revealed increased flexibility and disruption of hydrogen bonding C-terminal to the mutation site, providing critical insights into the molecular basis of the associated pathology. nih.gov In addition to HDX, ¹³C and ¹⁵N labeling is used extensively in nuclear magnetic resonance (NMR) spectroscopy to resolve signals and determine three-dimensional structures in solution. researchgate.net

Table 3: Conceptual Data from a Hydrogen-Deuterium Exchange (HDX) Experiment

| Peptide Region | Structural State | Deuterium Uptake after 1 min | Deuterium Uptake after 60 min | Interpretation |

|---|---|---|---|---|

| N-terminal Gly | Flexible / Solvent-Exposed | High (~75%) | Complete (~100%) | Region is highly dynamic and unstructured. |

| Internal Gly-Glu | Partially Structured | Moderate (~40%) | High (~85%) | Region has some transient structure or is partially shielded from solvent. |

| Hypothetical Structured Analog | Stable H-Bonded Structure | Low (~10%) | Moderate (~50%) | Region is well-ordered and protected from solvent exchange. |

Structural Characterization and Conformational Analysis of H Gly Gly Glu Oh

Advanced Spectroscopic Investigations of Peptide Conformation

Spectroscopic methods are pivotal in elucidating the conformational preferences of peptides in solution. For tripeptides like H-Gly-Gly-Glu-OH, techniques such as Circular Dichroism (CD) spectroscopy can provide insights into the secondary structure. In aqueous solutions, short, flexible peptides lacking strong structure-inducing residues (like proline) are often expected to exist as a dynamic ensemble of conformations, often referred to as a "random coil". researchgate.net However, studies on related peptides show that even in this state, specific local conformational preferences exist. For instance, investigations into GxG peptides indicate that the nature of the central residue (in this case, Glycine) influences the sampling of the Ramachandran space. medchemexpress.com The presence of the C-terminal glutamic acid, with its carboxyl side chain, can further influence the conformational ensemble through potential hydrogen bonding interactions, particularly at pH values where the side chain is deprotonated.

Mass Spectrometry for Fragmentation Pathways and Sequence Verification

Mass spectrometry is an indispensable tool for verifying the primary structure (sequence) of peptides and for probing their gas-phase structure through fragmentation analysis. Electrospray ionization (ESI) is commonly used to generate protonated molecular ions, [M+H]⁺, for subsequent analysis. nih.govresearchgate.net

Under collision-induced dissociation (CID) conditions, protonated tripeptides undergo fragmentation primarily at the peptide amide bonds. acs.orgfigshare.com For a generic tripeptide, cleavage of the C-terminal amide bond typically forms b₂ and y₁ ions, while cleavage of the N-terminal amide bond yields b₁ and y₂ ions. acs.org In peptides containing glutamic acid, such as this compound, a characteristic fragmentation pathway is the neutral loss of water (H₂O) from the precursor ion. nih.govresearchgate.net The fragmentation of [H-Gly-Glu-Gly-OH]H⁺, a positional isomer of the target peptide, has been shown to fragment mainly to form b₂ and a₂ ions. nih.govcapes.gov.br For this compound, the major fragments would be expected from cleavage of the peptide backbone. The CID fragmentation of protonated peptides is a competitive process, with the relative abundance of fragment ions depending on factors like the proton affinity of the resulting fragments. acs.orgfigshare.com

Interactive Table 1: Predicted CID Fragmentation Ions for [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Type | Fragment Sequence/Structure | Predicted Fragment m/z | Characteristic Neutral Loss |

| 292.11 | b₁ | [Gly]⁺ | 58.03 | - |

| 292.11 | b₂ | [Gly-Gly]⁺ | 115.05 | - |

| 292.11 | y₁ | [Glu-OH]⁺ | 148.06 | - |

| 292.11 | y₂ | [Gly-Glu-OH]⁺ | 205.08 | - |

| 292.11 | a₂ | b₂ - CO | 87.05 | - |

| 292.11 | [M+H-H₂O]⁺ | Precursor minus water | 274.10 | H₂O |

Note: m/z values are calculated based on monoisotopic masses of the constituent amino acid residues (Gly=57.02, Glu=129.04) and relevant atomic masses. bioinfor.com

Metastable ion studies reveal the unimolecular decomposition pathways of ions that have been excited during the ionization process. nih.govresearchgate.net For protonated peptides containing glutamic acid, the most prominent metastable fragmentation is the elimination of a water molecule. nih.govresearchgate.net This contrasts with peptides containing glutamine, which preferentially lose ammonia. nih.govresearchgate.net In the case of H-Xxx-Glu-OH type dipeptides, the loss of H₂O is an abundant reaction under metastable conditions, though this channel is much less significant under higher-energy CID conditions. nih.govresearchgate.net Therefore, for this compound, a significant metastable peak corresponding to [M+H-H₂O]⁺ would be anticipated.

Collision-Induced Dissociation (CID) Analysis

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atom-level information on peptide conformation and dynamics in solution. Key parameters include chemical shifts (¹H and ¹³C), coupling constants, and Nuclear Overhauser Effect (NOE) data. mdpi.com For a flexible peptide like this compound, NMR chemical shifts are often compared to "random coil" values to identify any deviation that might suggest residual structure. researchgate.net Studies on H-Gly-Gly-X-L-Ala-OH tetrapeptides in D₂O have provided a valuable database of ¹³C chemical shifts that represent the random coil state. researchgate.net These data can be used to predict the expected chemical shifts for this compound. The ionization state of the glutamic acid side chain (pKa ≈ 4.3) will significantly influence the chemical shifts of nearby nuclei, a phenomenon known as titration shifts. researchgate.net

Interactive Table 2: Predicted ¹³C Random Coil Chemical Shifts (in ppm) for this compound in D₂O

| Residue | Cα | Cβ | Cγ | Cδ | C' (Carbonyl) |

| Gly (1) | 43.5 | - | - | - | 172.5 |

| Gly (2) | 44.0 | - | - | - | 174.8 |

| Glu (3) | 55.8 | 29.2 | 35.5 | 184.5 | 177.9 |

Note: Values are adapted from reference data for linear peptides and may vary based on pH, temperature, and concentration. researchgate.net

Computational Approaches to Conformational Sampling and Stability

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for exploring the potential energy surface of peptides. ustc.edu.cntubitak.gov.tr For a tripeptide like H-Gly-Gly-Gly, studies have shown a preference for folded, γ-turn structures in the gas phase. researchgate.net The introduction of a glutamic acid residue in this compound adds complexity due to its larger side chain and its capacity for charge and hydrogen bonding interactions. Computational studies on other peptides containing glutamic acid have highlighted its role in forming salt bridges and other stabilizing interactions. nih.govpnas.org MD simulations can map the conformational landscape, revealing the relative stabilities of different folded and extended states and the transitions between them. ustc.edu.cn These simulations often start by building the peptide structure and then minimizing its energy using force fields like OPLS or AMBER to find stable conformations. researchgate.netresearchgate.net

Influence of Solvent Environment on Tripeptide Conformation

The conformation of a peptide is highly dependent on its environment. researchgate.netunive.it In a polar solvent like water, the peptide backbone and polar side chains can form hydrogen bonds with water molecules, which tends to favor more extended conformations. unive.it The hydrophobic effect can also drive the partial collapse of nonpolar parts of a molecule, though this is less significant for a highly polar peptide like this compound. Studies on polyglycine peptides have shown they can adopt collapsed structures in water. unive.it The glutamic acid side chain's charge state is critical; when ionized, it enhances solubility and interaction with water, likely promoting an extended ensemble of structures. In contrast, in less polar solvents or in the gas phase, intramolecular hydrogen bonds are more favorable, leading to a higher population of folded or compact conformations. researchgate.netresearchgate.net The interplay between internal hydrogen bonding and peptide-solvent interactions ultimately dictates the conformational equilibrium. acs.org

Mechanistic Investigations of H Gly Gly Glu Oh Biological Functions

Interactions with Protein and Enzyme Systems

The biological effects of H-Gly-Gly-Glu-OH are intrinsically linked to its interactions with a variety of proteins and enzymes. The peptide's structure, featuring two flexible glycine (B1666218) residues and a negatively charged glutamic acid, dictates its recognition and binding characteristics within complex biological systems.

The recognition of this compound or its constituent parts by proteins is a key determinant of its biological function. Studies on dipeptide binding proteins (DppA) from deep-sea bacteria have provided insights into how the Gly-Glu motif is recognized. The periplasmic dipeptide binding protein PsDppA was found to bind the dipeptide Gly-Glu. asm.org Structural and mutational analyses revealed that the binding of dipeptides is primarily mediated by interactions between the peptide backbone and the protein, with the N and C termini being anchored through ion-pair interactions. asm.org Specifically for dipeptides with a C-terminal glutamic acid like Gly-Glu, the residue Lys457 in the binding protein was identified as crucial for the interaction. asm.org

In the broader context of protein-ligand interactions, both glycine (Gly) and glutamic acid (Glu) have been identified as amino acids that are more conserved in the binding pockets of homologous proteins that bind to the same ligand. nih.gov This suggests their fundamental role in establishing stable and specific molecular recognition.

Kinetic studies on enzymes like γ-glutamyl transpeptidase (γGTase) also shed light on the formation of related peptide structures. This enzyme can catalyze the transamidation of a γ-glutamyl donor by an acceptor like the dipeptide Gly-Gly, leading to the formation of γ-Glu-Gly-Gly. acs.org

Table 1: Binding Analysis of Gly-Glu to PsDppA

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kd) | Data not explicitly provided for Gly-Glu, but binding was detected. | asm.org |

| Key Interacting Residue | Lys457 (necessary for binding dipeptides with C-terminal Glu) | asm.org |

| Binding Mechanism | Anchoring of N and C termini via ion-pair interactions | asm.org |

This table summarizes the key findings from the study of dipeptide recognition by the bacterial protein PsDppA.

Peptides are well-known modulators of enzyme activity, often acting as inhibitors. The sequence of this compound suggests it could interact with various peptidases and proteases.

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. google.com Research has shown that the activity of human serum DPP-IV can be significantly enhanced by Gly-X dipeptides, where X can be glutamic acid (Glu). nih.gov These dipeptides were found to increase both the apparent Michaelis constant (Km) and the catalytic rate (kcat) of the enzyme. nih.gov While this indicates an interaction, it points towards activation rather than inhibition by the Gly-Glu motif in this specific context. Other studies have identified different peptide sequences, such as Gly-Pro-Ala-Glu, as inhibitors of DPP-IV. google.com

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system that regulates blood pressure. jmb.or.kr Numerous peptides have been identified as ACE inhibitors. A study on peptides from hazelnut protein identified a novel ACE inhibitory peptide with the sequence Asp-Gly-Glu-Leu-Arg-Glu (DGELRE). bioinfor.com Another study isolated an ACE inhibitor from the mushroom Pholiota adiposa with the sequence Gly-Glu-Gly-Gly-Pro. jmb.or.kr The presence of the Gly-Glu sequence in these inhibitory peptides suggests it may be a component of motifs that bind to the active site or other regulatory sites on ACE.

Table 2: Interaction of this compound Related Sequences with Peptidases

| Enzyme | Related Peptide Sequence | Observed Effect | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Glu (dipeptide) | Activation (enhancement of enzyme activity) | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Asp-Gly-Glu -Leu-Arg-Glu | Inhibition | bioinfor.com |

| Angiotensin-Converting Enzyme (ACE) | Gly-Glu -Gly-Gly-Pro | Inhibition | jmb.or.kr |

This table details the observed interactions of peptides containing the Gly-Glu motif with key enzymes.

The field of supramolecular chemistry develops synthetic receptors capable of recognizing specific molecules. The recognition of peptides by these artificial hosts is an area of active research. Cucurbit[n]urils are a class of synthetic receptors known to bind peptides, typically those with N-terminal aromatic residues. rsc.orgnih.gov In a study investigating heterodimerization on the surface of cucurbit jmb.or.kruril (Q8), non-aromatic peptides, including H-Glu-Gly-Gly-OH, were tested. rsc.org The results indicated that these non-aromatic peptides did not form the expected heterodimeric complexes with a guest molecule containing a pentafluorophenyl group, in contrast to peptides with aromatic residues. rsc.org This suggests that under these specific experimental conditions, the recognition of H-Glu-Gly-Gly-OH by this particular supramolecular assembly is weak or non-existent.

This compound can serve as a model peptide for studying fundamental protein-peptide interactions. lookchem.com The peptide's constituent amino acids contribute to its interaction profile. For instance, in the context of the collagen triple-helix, studies of host-guest peptides have been used to characterize interchain interactions. nih.gov An analysis of a peptide containing the sequence Gly-Glu-Asp revealed repulsive forces between the like charges of the glutamic acid and aspartic acid residues. nih.gov This highlights how the glutamic acid residue in this compound can participate in electrostatic interactions, which can be either attractive or repulsive depending on the protein environment. The flexibility imparted by the two glycine residues allows the peptide to adopt various conformations when binding to a protein surface. iris-biotech.de Such peptides can be used in screening assays to study protein interactions and functional analysis. medchemexpress.com

Molecular Recognition by Synthetic Receptors and Supramolecular Assemblies

Cellular Signaling Pathway Modulation

The interaction of peptides with cell surface receptors or intracellular proteins can trigger or modify cellular signaling cascades. This compound is suggested to have the potential to modulate metabolic pathways and neurotransmission. lookchem.com The binding of peptides to specific cellular targets can initiate a cascade of events, influencing signal transduction. lookchem.com While direct evidence linking this compound to specific signaling pathways is limited, peptides containing similar motifs have been implicated in various cellular processes. For example, peptides derived from food proteins are known to influence metabolic pathways, and the components of this compound, glycine and glutamic acid, are themselves involved in neurotransmission and cellular metabolism. lookchem.comchemimpex.com Further research is needed to elucidate the specific signaling pathways modulated by this compound and the molecular targets it interacts with to exert its effects.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Glycine | Gly |

| Glutamic Acid | Glu |

| Aspartic Acid | Asp |

| Lysine (B10760008) | Lys |

| Dipeptidyl Peptidase IV | DPP-IV |

| Angiotensin-Converting Enzyme | ACE |

| Gly-Glu-Gly-Gly-Pro | - |

| Asp-Gly-Glu-Leu-Arg-Glu | DGELRE |

| Gly-Pro-Ala-Glu | - |

| γ-glutamyl transpeptidase | γGTase |

| γ-glutamyl-aminomethylcoumarin | γGlu-AMC |

| γ-Glu-Gly-Gly | - |

Investigation of Redox Signaling Pathways (e.g., Nrf2 Activation, NF-κB Inhibition)

The tripeptide this compound, also known as Glycyl-glycyl-glutamic acid, is implicated in the modulation of critical redox signaling pathways that govern cellular responses to oxidative stress. These pathways, notably the Nrf2 and NF-κB systems, are central to maintaining cellular homeostasis and mitigating inflammatory processes.

Research into peptides containing glycine and glutamic acid suggests a potential role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.commdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. sigmaaldrich.com This leads to the upregulation of protective enzymes such as heme oxygenase-1. sigmaaldrich.com While direct studies on this compound are limited, the known antioxidant properties of its constituent amino acids suggest a plausible mechanism for Nrf2 activation. For instance, some peptides have been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cell's antioxidant capacity. mdpi.com

Conversely, the peptide may contribute to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a hallmark of inflammatory responses. Glycine, a component of the tripeptide, has been shown to decrease the expression of pro-inflammatory cytokines by inhibiting NF-κB. researchgate.net Similarly, studies on other peptides, such as Gly-Pro-Glu (GPE), have demonstrated the ability to counteract inflammatory processes by preventing the reduction of NF-κB phosphorylation. mdpi.com The inhibition of NF-κB activation can also be linked to the regulation of both excitatory and inhibitory amino acid neurotransmitters, including glutamate (B1630785) (Glu) and glycine (Gly). nih.gove-century.us

Influence on Amino Acid Transport and Intracellular Metabolism

The constituent amino acids of this compound, namely glycine and glutamic acid, are pivotal in various metabolic processes once transported into the cell. Glutamate and glycine are involved in the synthesis of glutathione (B108866) (GSH), a crucial intracellular antioxidant. researchgate.netijbs.comresearchgate.net Glutamate, along with cysteine, is a precursor for the synthesis of γ-glutamylcysteine, which then combines with glycine to form GSH. mdpi.comijbs.com This process is essential for maintaining redox homeostasis and protecting cells from oxidative damage. researchgate.net

The intracellular metabolism of these amino acids is complex and interconnected with other major metabolic pathways. For example, glutamate can be converted to other amino acids like alanine (B10760859) or can enter the mitochondria to participate in the TCA cycle, contributing to energy production. researchgate.net Both glutamate and glycine are considered gluconeogenic amino acids, meaning they can be converted to glucose in the liver. nih.gov The metabolic fate of these amino acids can vary depending on the organism and its physiological state, with some studies indicating preferential conversion to glucose and others to heat. nih.gov

The transport of these amino acids into the cell is a critical first step. While specific transporters for the tripeptide this compound are not well-documented, its constituent amino acids are taken up by various amino acid transporters. Once inside the cell, they contribute to the synthesis of proteins and other essential biomolecules. nih.gov The metabolism of these amino acids can be influenced by external factors, such as exposure to UV-B radiation, which has been shown to decrease the intracellular levels of several amino acids, including glutamate and glycine. mdpi.com

Modulation of Cell Adhesion, Migration, and Related Processes

The components of this compound, particularly glutamic acid and glycine, are implicated in processes fundamental to tissue repair and regeneration, such as cell adhesion and migration. While direct evidence for the tripeptide itself is scarce, related peptides and its constituent amino acids are known to influence these cellular behaviors.

Peptides containing glutamic acid have been shown to bind to integrin receptors on cell surfaces. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, and signaling. nih.gov For example, the Gly-Phe-Hyp-Gly-Glu-Arg motif is a recognized binding site for the α2β1 integrin. nih.gov The interaction between peptides and integrins can trigger signaling pathways that modulate immune responses and promote tissue repair.

Glycine is also known to be important for tissue regeneration. rsc.org Hydrolyzed collagen, which is rich in glycine, has been shown to enhance cell migration and wound healing. rsc.org The presence of glycine can induce collagen production in fibroblast cells, which is essential for the formation of granulation tissue and the reduction of wound area. rsc.org Furthermore, conjugates of hyaluronic acid with glycine peptides have been developed to enhance the bioactivity of scaffolds used in tissue engineering, promoting endothelial cell adhesion and growth. acs.org The modification of biomaterials with amino acids like glutamic acid can also improve their biocompatibility and cell adhesion properties. sci-hub.se

The process of wound healing is complex, involving inflammation, proliferation, and remodeling phases. mdpi.com Peptides that can modulate these phases are of significant interest. For instance, the copper complex of the tripeptide Gly-His-Lys (GHK-Cu) has been shown to accelerate wound healing and contraction, improve the take of transplanted skin, and possess anti-inflammatory actions. nih.govgoogle.com It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, key components of the extracellular matrix. nih.gov

Oxidative Stress Response Mechanisms

Direct Free Radical Scavenging Activities (e.g., DPPH, Hydroxyl, ABTS Radical Assays)

The antioxidant potential of this compound can be partly attributed to the direct free radical scavenging activities of its constituent amino acids and the peptide structure itself. Various in vitro assays are commonly used to evaluate this capacity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl (•OH), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Peptide hydrolysates rich in amino acids like glycine and glutamic acid have demonstrated significant antioxidant activity. mdpi.com The presence of these residues is believed to contribute to their ability to neutralize free radicals. mdpi.com For instance, peptides containing glutamic acid have shown notable ABTS radical scavenging ability. nih.govitjfs.com Similarly, hydrolysates containing glycine have exhibited scavenging activity against DPPH and hydroxyl radicals. mdpi.com

The specific sequence and composition of amino acids in a peptide influence its antioxidant activity. For example, a study on novel peptides designed based on the structure of glutathione (Glu-Cys-Gly) found that a tripeptide, ECH (Glu-Cys-His), displayed high DPPH radical scavenging activity. nih.gov Another tetrapeptide, YECG (Tyr-Glu-Cys-Gly), showed extraordinary ABTS free radical scavenging ability. nih.gov

The following table summarizes the reported radical scavenging activities of various peptides containing glycine and/or glutamic acid, providing an indication of the potential activity of this compound.

| Peptide/Hydrolysate | Assay | Scavenging Activity/IC50 | Reference |

| Chicken Bone Hydrolysate | ABTS | 83.43% | mdpi.com |

| Boiled Venus Clam Hydrolysate | DPPH | IC50: 201.11 mg/mL | |

| Boiled Venus Clam Hydrolysate | Hydroxyl | IC50: 66.78 mg/mL | |

| Peptide GGYDEY | ABTS | IC50: 9.14 ± 0.08 mg/mL | researchgate.net |

| Peptide EAAY | ABTS | 98.5% ± 1.1% at 0.5 mg/mL | mdpi.com |

| Peptide EAAY | Hydroxyl | 61.9% ± 1.3% at 0.5 mg/mL | mdpi.com |

| Peptide GPE | DPPH | EC50: 2.43 mg/mL | mdpi.com |

| Peptide GPE | Hydroxyl | EC50: 0.28 mg/mL | mdpi.com |

| Peptide GPE | ABTS | EC50: 0.24 mg/mL | mdpi.com |

| PKEG-1 Hydrolysate | Hydroxyl | IC50: 12.85 ± 0.23 μg/mL (for identified peptide) | rsc.org |

Metal Ion Chelation Capabilities

The ability of this compound to chelate metal ions is another important aspect of its antioxidant properties. Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-type reactions. By binding to these metal ions, peptides can render them inactive, thereby preventing oxidative damage.

The metal-chelating capacity of a peptide is largely determined by its amino acid composition and sequence. rsc.org Amino acids with carboxyl groups in their side chains, such as glutamic acid, are particularly effective at chelating metal ions. rsc.org The N-terminal amino group and the C-terminal carboxyl group of the peptide backbone also participate in metal ion coordination. mdpi.com

The stability of the metal-peptide complex is influenced by factors such as pH. d-nb.infoacs.org For example, the coordination of metal ions like Cu²⁺ often begins at the N-terminal amino nitrogen, with the adjacent carbonyl oxygen also participating to form a chelate ring. mdpi.com Peptides with specific sequences, such as those containing histidine, can form highly stable complexes with metal ions like copper. mdpi.com While this compound lacks histidine, the presence of the glutamic acid residue with its additional carboxyl group suggests a potential for metal ion chelation.

Research on various peptides has demonstrated their ability to chelate metal ions. For instance, hydrolysates from chicken bones have shown Fe²⁺ chelating capacity that increases with concentration. mdpi.com The specific contribution of this compound to metal chelation would depend on the conformational arrangement of its donor atoms (the amino group, carboxyl groups, and peptide backbone carbonyls) to form a stable complex with a metal ion.

Indirect Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging and metal chelation, this compound can exert its antioxidant effects indirectly by modulating the activity of the body's own antioxidant enzyme systems. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), form the primary defense against reactive oxygen species (ROS).

The tripeptide's constituent amino acids, glycine and glutamic acid, are precursors for the synthesis of glutathione (GSH). nih.govmdpi.com GSH is a critical cofactor for GPX, which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and for glutathione S-transferases (GSTs), which are involved in detoxification. mdpi.comnih.gov By supporting GSH synthesis, this compound can indirectly enhance the activity of these protective enzymes.

Studies have shown that supplementation with GSH or its precursors can lead to increased activities of various antioxidant enzymes. For example, exogenous GSH application in plants under stress has been shown to increase the activities of SOD, CAT, GPX, and other enzymes of the ascorbate-glutathione pathway. nih.govmdpi.com Similarly, the application of amino acids like glycine has been observed to increase the activity of SOD in soybean plants. frontiersin.org

The activation of the Nrf2 signaling pathway, as discussed in section 4.2.1, is a primary mechanism for the upregulation of endogenous antioxidant enzymes. Peptides that can activate Nrf2 would lead to an increased expression of enzymes like SOD and CAT, thereby bolstering the cell's antioxidant defenses. mdpi.com While direct studies on this compound are needed, the known roles of its components in cellular metabolism and redox signaling strongly suggest its potential to indirectly modulate these crucial enzyme systems.

The table below provides examples from the literature where the application of related compounds or amino acids influenced the activity of endogenous antioxidant enzymes.

| Compound/Amino Acid | Enzyme System Affected | Observed Effect | Reference |

| Exogenous GSH | SOD, CAT, GPX, APX | Increased activities | nih.govmdpi.com |

| Glycine | SOD | Increased activity | frontiersin.org |

| Glutamate | CAT, POD, SOD | No increase in activity, suggesting other mechanisms | frontiersin.org |

| GHK-Cu | Antioxidant enzymes | Increased level in rabbits | nih.gov |

| Peptide SGGY | Antioxidant enzymes | Restored activities | mdpi.com |

Neurochemical Roles and Neuromodulation

Detailed research findings specific to this compound are not available in the reviewed scientific literature.

Specific studies on the interaction of this compound with glycine and glutamate neurotransmitter systems have not been identified.

Specific research detailing the influence of this compound on synaptic transmission and neuronal function is not documented in the available literature.

Structure Activity Relationships Sar and Peptide Design Principles for H Gly Gly Glu Oh Analogs

Impact of Amino Acid Sequence and Stereochemistry on Bioactivity

The sequence and stereochemistry of amino acids are fundamental determinants of a peptide's biological activity. The specific arrangement of glycine (B1666218) and glutamic acid in the H-Gly-Gly-Glu-OH sequence is critical for its function. The activity of a peptide is not just dependent on its amino acid composition but significantly on the specific sequence and the position of each residue. nih.govtum.deoup.com

Altering the amino acid sequence, for instance, by changing the position of the glutamic acid residue, can drastically change the peptide's interaction with its biological targets. Studies on various bioactive peptides have shown that the N- and C-terminal amino acids are particularly important for activity. oup.com For example, in studies of the related neuroprotective tripeptide Gly-Pro-Glu (GPE), modifications to the sequence were explored to enhance resistance to proteases while maintaining cytoprotective action. researchgate.net

Stereochemistry, the spatial arrangement of atoms, also plays a pivotal role. Eukaryotic proteins are composed of L-amino acids, and introducing a D-amino acid can significantly alter a peptide's conformation and its susceptibility to enzymatic degradation. unc.edu While specific studies on D-amino acid substitution in this compound are not prevalent, research on other peptides, such as enkephalin analogs, shows that replacing a glycine residue with D/L-aspartic or -glutamic acids modifies their biological effects. nih.gov Such substitutions can impact the peptide's backbone structure and its ability to adopt a bioactive conformation. In collagen model peptides, a single substitution of glycine can disrupt the triple helical structure, with the severity of the disruption depending on the substituting residue. nih.gov

Table 1: Impact of Sequence and Stereochemistry on Peptide Activity (Illustrative Examples) This table provides illustrative examples from related peptide research to highlight the principles of sequence and stereochemistry effects, as direct data for this compound is limited.

| Original Peptide/Sequence | Modification | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| H-Trp-Gly-Gly-OH | Sequence Isomer (H-Gly-Gly-Trp-OH) | 40-fold decrease in binding affinity to Q8·MV receptor mimic. | rsc.org |

| Tyr-Gly-Gly-Phe-Leu/Met (Enkephalin) | Replacement of Gly(2) with D/L-Asp or D/L-Glu | Resulted in modest inhibition of tumor cell growth. | nih.gov |

| V13K (Antibacterial Peptide) | Substitution of Val(16) with L-Glu | Dramatically decreased antimicrobial activity. | mdpi.com |

| Collagen (Gly-Xaa-Yaa)n | Substitution of Gly with Ala | Disruption of the triple helical conformation. | nih.gov |

Role of Individual Residues (Glycine, Glutamic Acid) in Functional Specificity

Each amino acid residue in this compound contributes unique properties that define its functional specificity.

Glycine (Gly): As the simplest amino acid with a single hydrogen atom for a side chain, glycine is achiral and provides significant conformational flexibility to the peptide backbone. libretexts.org This flexibility allows glycine-containing regions to adopt conformations, such as tight turns, that are inaccessible to other amino acids. This is critical in active sites, for instance, where the peptide must conform to a receptor's binding pocket. In protein kinases, a "Gly-X-Gly-X-X-Gly" motif is essential for binding to ATP, where the lack of a side chain on glycine is crucial for interaction with phosphate (B84403) groups. In the context of neurotransmission, glycine acts as a major inhibitory neurotransmitter by activating glycine receptors (GlyRs) and also as a crucial co-agonist with glutamate (B1630785) at NMDA receptors, playing a key role in excitatory neurotransmission. mdpi.comnih.govnih.gov The two consecutive glycine residues in this compound likely impart a high degree of flexibility, influencing how the peptide presents its C-terminal glutamic acid residue for interaction with biological targets.

Glutamic Acid (Glu): Glutamic acid is a negatively charged, polar amino acid at physiological pH. libretexts.org Its carboxyl side chain is a key feature for molecular interactions, particularly in forming salt bridges with positively charged residues or interacting with metal cations. Glutamate itself is the most abundant excitatory neurotransmitter in the brain, essential for synaptic transmission. nih.gov In peptides, the presence of glutamic acid can contribute to free radical scavenging activity due to its excess electrons. mdpi.com The C-terminal glutamic acid in this compound is likely a primary determinant of its interaction with specific receptors or enzymes. For example, the dipeptide Glycyl-L-glutamic acid is studied for its neuroprotective effects, which may involve modulating NMDA receptors or inhibiting enzymes like caspase-3. dergipark.org.tr The negative charge of the glutamic acid side chain is critical for these interactions.

Side-Chain Modifications and Their Effect on Molecular Interactions

Modifying the side chains of the constituent amino acids is a common strategy to alter a peptide's properties, such as stability, solubility, and receptor affinity.

For this compound analogs, the most logical point for modification is the γ-carboxyl group of the glutamic acid residue. Research on the related tripeptide GPE has demonstrated that modifying this moiety can help elucidate the role of the glutamate residue in its neuroprotective effects. sigmaaldrich.com Such modifications can range from simple esterification or amidation to the introduction of bulkier groups, which can alter the peptide's charge distribution and steric profile, thereby affecting its binding to target proteins. sigmaaldrich.commdpi.com

Another approach involves replacing a residue with a non-natural amino acid. For example, in enkephalin analogs, replacing glycine with side-chain glucosylated or adamantylated aspartic or glutamic acids was used to probe structure-activity relationships. nih.gov In glucagon-like peptide-1 (GLP-1) analogs, a fatty acid is attached to a lysine (B10760008) or glutamic acid side chain to enhance binding to serum albumin, thereby extending the peptide's half-life. iris-biotech.de Similarly, modifying the glutamic acid side chain in this compound could be used to modulate its pharmacokinetic properties.

Table 2: Examples of Side-Chain Modifications and Their Effects This table presents data from related peptide analogs to illustrate the principles of side-chain modification.

| Peptide Family | Original Residue | Side-Chain Modification | Consequence | Reference |

|---|---|---|---|---|

| GPE Analog | L-Glutamic Acid | Modification of the γ-carboxylic acid moiety | Altered neuroprotective properties | sigmaaldrich.com |

| Enkephalin Analog | Glycine | Replacement with side-chain glucosylated or adamantylated D/L-Asp or D/L-Glu | Altered antiproliferative activity | nih.gov |

| Minigastrin Analog | D-Glutamic Acid | Replacement with D-Lysine | Altered charge and receptor interaction profile | mdpi.com |

| GLP-1 Analog | Lysine | Acylation with a fatty acid via a γ-Glu linker | Increased half-life and prolonged action | iris-biotech.de |

Correlation of Conformational Dynamics with Observed Activities

The biological activity of a peptide is not dictated by a single static structure but by its conformational dynamics—the range of shapes it can adopt in solution. The significant flexibility imparted by the two glycine residues in this compound means its activity is likely linked to a specific ensemble of conformations.

Studies on polypeptides containing both glycine and glutamic acid have shown that even a small amount of glycine (e.g., 15 mol %) is enough to significantly increase conformational freedom compared to a pure poly-glutamic acid chain. acs.org This increased flexibility, however, does not always translate to a linear increase in the internal dynamics or the frequency of interactions between amino acids within the peptide. acs.org

The interaction of glycine and glutamate with receptors like the NMDA receptor is a highly dynamic process. The binding of these ligands induces complex conformational changes in the receptor subunits. pnas.orgnih.gov For instance, single-molecule FRET studies have shown that glutamate binding can destabilize the glycine-binding cleft of the NMDA receptor, leading to larger conformational fluctuations. pnas.org The dynamic interplay between the peptide and its receptor determines the signaling outcome. Molecular dynamics simulations of the related dipeptide Gly-Glu have been used to understand its stable conformations and its mechanism of action with proteins like caspase-3, highlighting the importance of its molecular structure in its anti-apoptotic properties. dergipark.org.tr Therefore, the observed bioactivity of this compound is an outcome of how its inherent conformational flexibility allows it to adapt and interact with its biological partners.

Rational Design of this compound Peptide Mimetics and Analogs with Tailored Properties

Rational design uses the understanding of SAR and conformational dynamics to create new molecules with improved characteristics, such as enhanced stability, greater potency, or better oral bioavailability.

For this compound, several design strategies can be envisioned based on principles applied to other peptides:

Backbone Modification: To improve stability against enzymatic degradation, the peptide backbone itself can be altered. This can involve replacing α-amino acid triads with β/γ dipeptides, which retains the number of backbone atoms and side-chain presentation but changes susceptibility to proteases. nih.gov

Cyclization: Constraining the peptide into a cyclic structure reduces conformational flexibility and can lock it into a bioactive conformation. This often increases receptor affinity and stability. mdpi.com

Peptidomimetic Scaffolds: Non-peptide scaffolds can be designed to mimic the spatial arrangement of key functional groups (the pharmacophore) of the original peptide. This approach aims to create smaller, more stable molecules with similar bioactivity. For instance, scaffolds can be designed to precisely mimic the side chain orientations of key residues in a peptide's active sequence. nih.gov

Functional Group Substitution: Based on SAR data, key functional groups can be replaced or modified. For the related GPE peptide, analogs were synthesized with modifications to the proline residue to improve pharmacokinetic profiles, leading to the development of molecules like NNZ-2566 (Trofinetide), which has an extended half-life. researchgate.net A similar strategy could be applied to this compound by, for example, creating analogs where one glycine is replaced by a residue that enhances stability or affinity.

The design of such analogs often involves a multi-step process, starting with the identification of key residues through alanine (B10760859) scanning or similar techniques, followed by computational modeling and chemical synthesis to create novel compounds with tailored properties for therapeutic applications. frontiersin.orgnih.gov

Computational Modeling and Chemoinformatics in H Gly Gly Glu Oh Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as H-Gly-Gly-Glu-OH) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding the mechanism of action at a molecular level. dergipark.org.tr The process involves sampling a vast number of possible conformations of the peptide within the binding site of a target protein and scoring them based on their binding affinity. researchgate.net

For a peptide like this compound, docking simulations can identify key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the peptide-protein complex. For instance, in studies of the related dipeptide Gly-Glu, docking simulations have been used to elucidate its interaction with the active site of proteins like caspase-3, an enzyme involved in apoptosis. researchgate.netdergipark.org.tr These studies reveal specific amino acid residues within the protein's active site that form hydrogen bonds with the peptide. The glycine (B1666218) residue's amino group and the glutamic acid's carboxyl groups are often key participants in these interactions. dergipark.org.tr

The primary output of a docking simulation is a docking score, which estimates the binding free energy, and the predicted binding pose of the ligand. dergipark.org.trresearchgate.net A more negative score typically indicates a stronger and more stable interaction. Research on the Gly-Glu dipeptide binding to caspase-3 yielded a docking score of -5.374 kcal/mol, indicating a stable binding. dergipark.org.trresearchgate.net Such analyses can reveal that the peptide's amino group may form H-bonds with polar amino acids like serine, while carboxyl groups interact with positively charged residues like arginine. dergipark.org.tr

Table 1: Illustrative Molecular Docking Results for a Gly-Glu Dipeptide with Caspase-3 This table is based on findings for the related Gly-Glu dipeptide and illustrates the type of data obtained from molecular docking simulations.

| Parameter | Finding | Source |

| Target Protein | Caspase-3 | researchgate.netdergipark.org.tr |

| Ligand | Gly-Glu Dipeptide | researchgate.netdergipark.org.tr |

| Docking Score | -5.374 kcal/mol | researchgate.net |

| Key Interacting Residues | ARG32, ARG36, SER30, GLN133, CYS135 | dergipark.org.tr |

| Hydrogen Bond (H-bond) Interactions | - O atom of Gly-Glu peptide group with ARG32 & ARG36 - NH3+ group of Gly-Glu with SER30 & GLN133 - O atom of Gly-Glu carboxyl group with CYS135 | dergipark.org.tr |

| Salt Bridge Interaction | O atom in the glutamic acid side chain with ARG32 | dergipark.org.tr |

Molecular Dynamics Simulations of Peptide-Environment and Peptide-Target Interactions

Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can reveal its conformational flexibility, its interactions with solvent molecules (like water), and its dynamic binding process with a biological target. dergipark.org.tracs.org

An MD simulation begins with an initial structure of the peptide, often placed in a simulation box filled with water molecules to mimic physiological conditions. dergipark.org.tr The system is then allowed to evolve over a set period, typically nanoseconds to microseconds, by solving Newton's equations of motion for every atom. dergipark.org.tr This process generates a trajectory that shows how the peptide's structure and interactions change over time.

Key insights from MD simulations include:

Conformational Stability: By calculating the Root Mean Square Deviation (RMSD) over time, researchers can assess the stability of the peptide's conformation. dergipark.org.tr

Compactness: The Radius of Gyration (Rg) indicates how compact or extended the peptide structure is during the simulation. dergipark.org.tr

Peptide-Solvent Interactions: Simulations reveal how the peptide interacts with the surrounding water molecules, which influences its solubility and conformation.

Peptide-Target Dynamics: When simulating the peptide bound to a protein, MD can show the stability of key hydrogen bonds and identify which parts of the peptide and protein are most flexible or rigid. nih.gov For example, simulations have shown that specific hydrogen bonds between a ligand and residues like Gly66 and Asp161 in an enzyme's active site are stable over time. nih.gov

A study on the Gly-Glu dipeptide used a 5-nanosecond MD simulation to examine its behavior in water, determining its most stable geometric structure before performing docking calculations. dergipark.org.tr

Table 3: Typical Parameters and Outputs of an MD Simulation for a Gly-Glu Peptide Based on a study of the related Gly-Glu dipeptide, this table outlines common settings and results from an MD simulation.

| Parameter/Output | Description/Value | Source |

| Software Package | GROMACS | dergipark.org.tr |

| Force Field | GROMOS 54a7 | dergipark.org.tr |

| Water Model | SPC (Simple Point Charge) | dergipark.org.tr |

| Simulation Time | 5 ns (5000 ps) | dergipark.org.tr |

| Key Output: RMSD | < 0.1 nm | dergipark.org.tr |

| Key Output: Radius of Gyration (Rg) | Changed from 0.272 nm to 0.291 nm | dergipark.org.tr |

| Key Output: Potential Energy | -3.12008 x 10⁴ kJ/mol | dergipark.org.tr |

De Novo Peptide Design Algorithms for this compound Derivatives

De novo peptide design refers to the computational creation of new peptide sequences with desired functions, without relying on a naturally occurring template. plos.org Algorithms for de novo design can be used to generate derivatives of this compound with enhanced stability, binding affinity, or novel biological activities.

These design frameworks typically operate in stages. The first stage involves generating new sequences, often by modifying a starting peptide like this compound or by assembling fragments. plos.org For example, an algorithm might start with a tripeptide "seed" and computationally "grow" the peptide by adding amino acid fragments from a pre-compiled structural library. biorxiv.org The second stage involves a validation or scoring procedure to evaluate the designed peptides. plos.org This scoring function can assess various properties, including the predicted binding energy to a target, the stability of the peptide's structure, and its propensity to fold correctly. plos.orgbiorxiv.org

Machine learning and optimization-based methods are increasingly used in this field. plos.orgchemrxiv.org For instance, a design framework was successfully used to create novel self-associating tripeptides by using a known self-assembling peptide as a structural template for sequence optimization. plos.org The computationally designed peptides were then synthesized and experimentally tested, confirming that they formed aggregates and hydrogels as predicted. plos.org Applying such an algorithm to this compound could lead to the discovery of new derivatives with tailored self-assembly properties or enhanced interactions with a specific biological target.

Table 4: Example of a De Novo Design Framework for Self-Assembling Tripeptides This table illustrates the process and outcomes of a computational design study, showing the potential for creating novel peptide derivatives.

| Design Stage | Description | Example Outcome | Source |

| Stage 1: Sequence Selection | An optimization-based algorithm generates new sequences based on a multimeric structural template. | Generation of low potential energy sequences like Ac-LLE, Ac-LVE, Ac-YYD. | plos.org |

| Stage 2: Computational Validation | A scoring metric (Approximate Association Affinity, Kassociation) predicts the self-association potential of the designed sequences. | High Kassociation values predicted for designed peptides. | plos.org |

| Experimental Validation | The designed peptides are synthesized and tested for self-assembly. | Ac-LLE formed bead-like microstructures; Ac-LVE and Ac-YYD formed fibrillar aggregates; Ac-MYD and Ac-VIE formed hydrogels, confirming predictions. | plos.org |

Bioinformatics Approaches for Homology and Evolutionary Analysis of Related Peptides

Bioinformatics provides the tools to analyze vast databases of protein sequences and structures, allowing researchers to investigate the potential roles of short peptide motifs like "Gly-Gly-Glu" by examining their context within larger proteins. uiuc.edu This approach is based on the principle of homology: if a peptide sequence is conserved across different proteins or species, it may hold a significant structural or functional role. jhsph.edu

A key method is sequence alignment, where the "Gly-Gly-Glu" motif would be used as a query to search protein databases like UniProt or GenBank. jhsph.edu This can identify proteins that contain this exact tripeptide sequence. Analysis of these proteins can provide clues about the potential function of this compound. For example, if the motif is consistently found in the active site of a particular class of enzymes, it suggests the peptide could act as a modulator of that enzyme.

Furthermore, analyzing the evolutionary conservation of the motif and its surrounding residues can be highly informative. researchgate.netcwi.nl For instance, studies have identified conserved motifs containing glycine or glutamic acid that are critical for protein function, such as the Gly-rich patterns involved in liquid-liquid phase separation or the Glu-Xaa-Xaa-Glu motif involved in iron binding. biorxiv.orgresearchgate.net By examining the "neighborhood" of the Gly-Gly-Glu sequence in homologous proteins, researchers can infer which structural features or functional roles are associated with this specific arrangement of amino acids. Homology modeling can then be used to build a 3D structure of a protein of interest, even if its structure has not been experimentally determined, providing further structural context for the peptide motif. nih.govcabidigitallibrary.org

Table 5: Examples of Conserved Glycine and Glutamic Acid-Containing Motifs and Their Functions This table provides examples of how short, conserved peptide sequences, identified through bioinformatics, are linked to specific biological functions.

| Conserved Motif | Example Protein Family | Associated Function | Source |

| Gly-rich sequences (e.g., GGSGG) | FUS protein, other RNA-binding proteins | Structural flexibility, driving Liquid-Liquid Phase Separation (LLPS) | biorxiv.org |

| Glu-Xaa-Xaa-Glu | Iron transporters (e.g., CaFtr1p) | Direct binding of ferric iron | researchgate.net |

| DGD (Asp-Gly-Asp) | RNA polymerases, Mutases | Ancestral motif for binding metal ions (Mg²⁺) and manipulating phosphate (B84403) groups | researchgate.net |

| Conserved Glycines | Lactose Permease (LacY) and MFS transporters | Allowing close contact between transmembrane helices, important for transport | nih.gov |

Advanced Analytical Techniques for H Gly Gly Glu Oh in Biological Research Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely used technique for the analysis of peptides like H-Gly-Gly-Glu-OH in biological samples. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, enabling both identification and quantification.

In a typical LC-MS workflow, the sample containing the peptide is first injected into a liquid chromatograph. The peptide is then separated from other components in the mixture based on its physicochemical properties as it passes through a chromatographic column. The separated peptide then enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio (m/z) is measured.

For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often employed. jst.go.jp This method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. For a related peptide, γ-Glu-Val-Gly, researchers have developed LC-MS/MS methods using derivatization to enhance sensitivity and achieve accurate quantification in complex food matrices. jst.go.jpresearchgate.netresearchgate.net This approach involves monitoring specific MRM transitions to identify and quantify the peptide. jst.go.jp For instance, the combination of precursor/product ions (Q1/Q3) and their corresponding collision energies are optimized for maximum sensitivity. jst.go.jp

A recent study on the quantitative analysis of short homopeptides, including those of glutamic acid, utilized Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (ToF-MS). nasa.gov This method allowed for the identification and quantification of target analytes with high resolution and accuracy, confirming compound identity through accurate mass analysis within a narrow mass tolerance window. nasa.gov The limits of detection and quantification achieved were significantly lower than previous methods, demonstrating the enhanced sensitivity of modern LC-MS platforms. nasa.gov

Table 1: Illustrative LC-MS Parameters for Peptide Analysis

| Parameter | Example Value/Condition | Reference |

| Chromatography | ||

| Column | Octadecyl silica (B1680970) (C18) | researchgate.net |